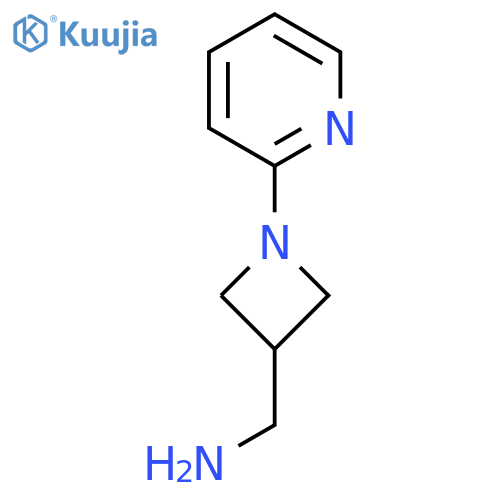Cas no 1493833-54-7 ((1-(Pyridin-2-yl)azetidin-3-yl)methanamine)

1493833-54-7 structure
商品名:(1-(Pyridin-2-yl)azetidin-3-yl)methanamine
CAS番号:1493833-54-7
MF:C9H13N3
メガワット:163.219621419907
CID:5046205
(1-(Pyridin-2-yl)azetidin-3-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (1-(pyridin-2-yl)azetidin-3-yl)methanamine
- (1-pyridin-2-ylazetidin-3-yl)methanamine
- (1-(Pyridin-2-yl)azetidin-3-yl)methanamine
-
- インチ: 1S/C9H13N3/c10-5-8-6-12(7-8)9-3-1-2-4-11-9/h1-4,8H,5-7,10H2
- InChIKey: YZPRAGCBTAQIBX-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=CC=CN=2)CC(CN)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- トポロジー分子極性表面積: 42.2
- 疎水性パラメータ計算基準値(XlogP): 0.4
(1-(Pyridin-2-yl)azetidin-3-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P139821-500mg |
(1-(Pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 500mg |
$ 590.00 | 2022-06-03 | ||
| Life Chemicals | F2167-2784-1g |
(1-(pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 95%+ | 1g |
$632.0 | 2023-09-06 | |
| Life Chemicals | F2167-2784-0.5g |
(1-(pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 95%+ | 0.5g |
$600.0 | 2023-09-06 | |
| Life Chemicals | F2167-2784-0.25g |
(1-(pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 95%+ | 0.25g |
$570.0 | 2023-09-06 | |
| Life Chemicals | F2167-2784-10g |
(1-(pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 95%+ | 10g |
$2654.0 | 2023-09-06 | |
| TRC | P139821-100mg |
(1-(Pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 100mg |
$ 160.00 | 2022-06-03 | ||
| Life Chemicals | F2167-2784-2.5g |
(1-(pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 95%+ | 2.5g |
$1264.0 | 2023-09-06 | |
| TRC | P139821-1g |
(1-(Pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 1g |
$ 910.00 | 2022-06-03 | ||
| Life Chemicals | F2167-2784-5g |
(1-(pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 95%+ | 5g |
$1896.0 | 2023-09-06 |
(1-(Pyridin-2-yl)azetidin-3-yl)methanamine 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
1493833-54-7 ((1-(Pyridin-2-yl)azetidin-3-yl)methanamine) 関連製品
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
